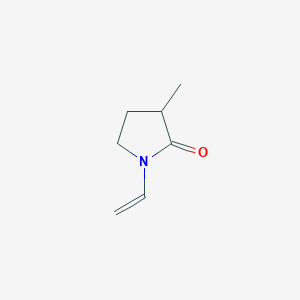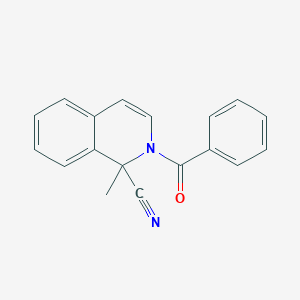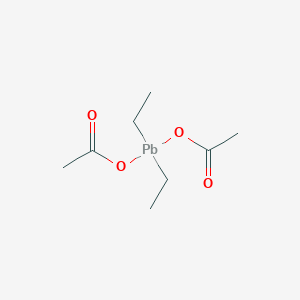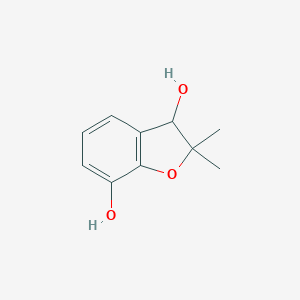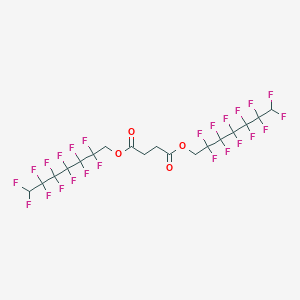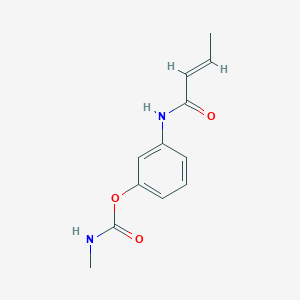
3'-(Methylcarbamoyloxy)crotonanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylcarbamoyloxy)crotonanilide (MCC) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MCC is a derivative of crotonanilide, which is a class of compounds known for their biological activities. MCC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 3'-(Methylcarbamoyloxy)crotonanilide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. 3'-(Methylcarbamoyloxy)crotonanilide may also act on other targets, such as ion channels or receptors, to produce its effects.
Biochemische Und Physiologische Effekte
3'-(Methylcarbamoyloxy)crotonanilide has been shown to reduce inflammation, pain, and fever in animal models. 3'-(Methylcarbamoyloxy)crotonanilide has also been shown to have insecticidal and herbicidal properties. 3'-(Methylcarbamoyloxy)crotonanilide has been found to be well-tolerated in animals and has not shown significant toxicity at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
3'-(Methylcarbamoyloxy)crotonanilide has several advantages for lab experiments, including its stability and ease of synthesis. 3'-(Methylcarbamoyloxy)crotonanilide is also relatively inexpensive compared to other compounds with similar properties. However, 3'-(Methylcarbamoyloxy)crotonanilide has limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 3'-(Methylcarbamoyloxy)crotonanilide research. One area of interest is the development of 3'-(Methylcarbamoyloxy)crotonanilide analogs with improved pharmacological properties. Another area of interest is the investigation of 3'-(Methylcarbamoyloxy)crotonanilide's potential as an insecticide or herbicide. Further studies are also needed to fully understand the mechanism of action of 3'-(Methylcarbamoyloxy)crotonanilide and its effects on various targets in the body.
Conclusion:
In conclusion, 3-(Methylcarbamoyloxy)crotonanilide is a synthetic compound that has shown potential therapeutic properties in scientific research. 3'-(Methylcarbamoyloxy)crotonanilide has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 3'-(Methylcarbamoyloxy)crotonanilide has advantages and limitations for lab experiments, and there are several future directions for 3'-(Methylcarbamoyloxy)crotonanilide research. 3'-(Methylcarbamoyloxy)crotonanilide has the potential to be a valuable tool in the development of new drugs and insecticides/herbicides.
Synthesemethoden
3'-(Methylcarbamoyloxy)crotonanilide can be synthesized using different methods, including the reaction of crotonanilide with methyl isocyanate in the presence of a base or the reaction of crotonanilide with dimethylcarbamoyl chloride in the presence of a base. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
3'-(Methylcarbamoyloxy)crotonanilide has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and antipyretic effects. 3'-(Methylcarbamoyloxy)crotonanilide has also been investigated for its potential use as an insecticide and herbicide. 3'-(Methylcarbamoyloxy)crotonanilide has been tested in vitro and in vivo, and its effectiveness has been evaluated using various animal models and assays.
Eigenschaften
CAS-Nummer |
17788-15-7 |
|---|---|
Produktname |
3'-(Methylcarbamoyloxy)crotonanilide |
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
[3-[[(E)-but-2-enoyl]amino]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H14N2O3/c1-3-5-11(15)14-9-6-4-7-10(8-9)17-12(16)13-2/h3-8H,1-2H3,(H,13,16)(H,14,15)/b5-3+ |
InChI-Schlüssel |
XDUPUIUISDIOAT-HWKANZROSA-N |
Isomerische SMILES |
C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Kanonische SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Synonyme |
N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



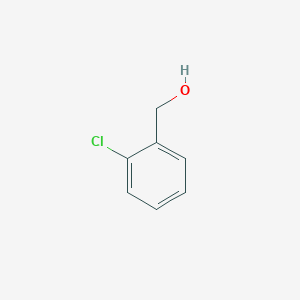
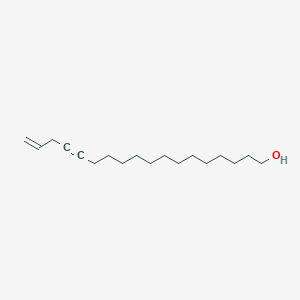
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
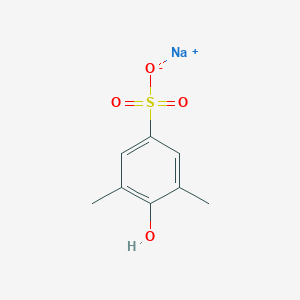
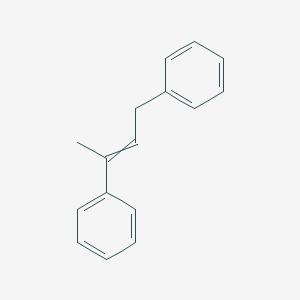
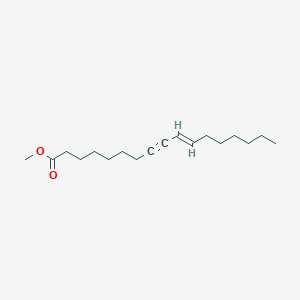
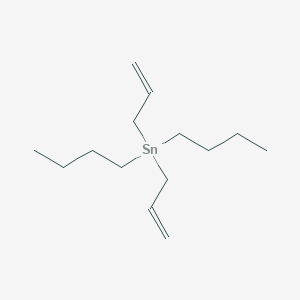
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
